Tiospirone hydrochloride

Description

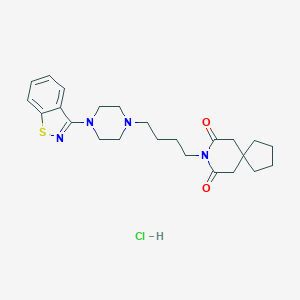

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAWYTKDKQCORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87691-91-6 (Parent) | |

| Record name | Tiospirone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50236559 | |

| Record name | Tiospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87691-92-7 | |

| Record name | Tiospirone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87691-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiospirone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiospirone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIOSPIRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q1DF53NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiospirone Hydrochloride's Mechanism of Action on Dopamine D2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of tiospirone hydrochloride at the dopamine D2 receptor (D2R). Tiospirone, an atypical antipsychotic of the azapirone class, exhibits a complex pharmacodynamic profile, with its interaction with the D2R being a cornerstone of its therapeutic effects. This document outlines the binding affinity of tiospirone to the D2R, its functional antagonism, and the subsequent impact on downstream signaling pathways. Detailed experimental protocols for key assays and visual representations of the signaling cascades are provided to facilitate a comprehensive understanding for research and drug development applications.

Quantitative Data on Tiospirone's Interaction with Dopamine D2 Receptors

This compound is a high-affinity ligand for the dopamine D2 receptor. Its binding affinity has been quantified through radioligand binding assays, which are crucial for understanding its potency at the molecular level. While its functional antagonism is established, specific quantitative data on its functional potency, such as IC50 values for the inhibition of second messenger pathways or modulation of β-arrestin recruitment, are not extensively available in publicly accessible literature.

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Dopamine D2 | 0.5 nM | Radioligand Binding Assay | [1][2][3] |

Note: The Ki value represents the equilibrium dissociation constant and is a measure of the drug's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.

Mechanism of Action at the Dopamine D2 Receptor

Tiospirone acts as an antagonist at the dopamine D2 receptor[1][2]. D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. The antagonistic action of tiospirone involves its binding to the D2 receptor, thereby preventing the endogenous ligand, dopamine, from binding and activating the receptor. This blockade has significant consequences for downstream intracellular signaling.

Gαi/o-Mediated Signaling Pathway

The canonical signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase upon activation. As an antagonist, tiospirone blocks this pathway.

-

Dopamine-Induced Activation (Inhibited by Tiospirone): When dopamine binds to the D2 receptor, the associated Gαi/o protein is activated. The activated Gαi subunit dissociates from the βγ subunits and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.

-

Tiospirone's Antagonistic Effect: By binding to the D2 receptor, tiospirone prevents dopamine from initiating this signaling cascade. Consequently, adenylyl cyclase is not inhibited, leading to a relative maintenance or increase in cAMP levels and PKA activity compared to the dopamine-stimulated state.

β-Arrestin-Mediated Signaling Pathway

In addition to G protein-mediated signaling, GPCRs like the D2 receptor can also signal through β-arrestin pathways. Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which not only desensitize the G protein signal but also initiate a separate wave of signaling by acting as scaffolds for other signaling molecules.

As an antagonist, tiospirone's primary role is to block dopamine-induced β-arrestin recruitment. By preventing the initial activation and subsequent phosphorylation of the D2 receptor by dopamine, tiospirone inhibits the recruitment of β-arrestin and the downstream signaling events it mediates.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of compounds like tiospirone with the dopamine D2 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of tiospirone for the dopamine D2 receptor.

Principle: This competitive binding assay measures the ability of unlabeled tiospirone to displace a radiolabeled ligand (e.g., [³H]spiperone) from the D2 receptor. The concentration of tiospirone that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.

Materials:

-

Radioligand: [³H]spiperone

-

Test Compound: this compound

-

Reference Compound: Haloperidol

-

Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from rat striatal tissue homogenates.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of tiospirone.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

Objective: To determine the functional potency (IC50) of tiospirone as an antagonist at the D2 receptor.

Principle: This assay measures the ability of tiospirone to block the dopamine-induced inhibition of cAMP production. Cells expressing the D2 receptor are stimulated with forskolin to induce cAMP production. The addition of a D2 agonist like dopamine will inhibit this cAMP production. Tiospirone's antagonistic activity is quantified by its ability to reverse this inhibition.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human D2 receptor.

-

Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: Tiospirone at a range of concentrations.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Culture Medium and Buffers

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of tiospirone for a defined period.

-

Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically the EC80 for cAMP inhibition) and a fixed concentration of forskolin to the wells.

-

Incubation: Incubate the plate to allow for the modulation of cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the tiospirone concentration. Determine the IC50 value, which is the concentration of tiospirone that reverses 50% of the agonist-induced inhibition of cAMP production, using non-linear regression analysis.

β-Arrestin Recruitment Assay

Objective: To determine the effect of tiospirone on dopamine-induced β-arrestin recruitment to the D2 receptor.

Principle: This assay measures the translocation of β-arrestin from the cytoplasm to the activated D2 receptor at the cell membrane. Various technologies can be used, such as enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET). As an antagonist, tiospirone is expected to block the agonist-induced recruitment of β-arrestin.

Materials:

-

Cell Line: A cell line engineered for a β-arrestin recruitment assay, co-expressing the D2 receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment.

-

Agonist: Dopamine or a selective D2 agonist.

-

Test Compound: Tiospirone at a range of concentrations.

-

Detection Reagents: Specific to the assay technology used (e.g., substrate for the complemented enzyme).

-

Cell Culture Medium and Buffers

Procedure:

-

Cell Plating: Plate the engineered cells in a multi-well plate.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of tiospirone.

-

Agonist Stimulation: Add a fixed concentration of the D2 agonist to induce β-arrestin recruitment.

-

Incubation: Incubate the plate for a time determined by the assay kinetics.

-

Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the tiospirone concentration. Determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment using non-linear regression analysis.

Conclusion

This compound is a potent dopamine D2 receptor antagonist with high binding affinity. Its mechanism of action centers on the blockade of dopamine-induced signaling through both the canonical Gαi/o-mediated pathway, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, and the β-arrestin-mediated pathway. A comprehensive understanding of its interaction with the D2 receptor, including both binding and functional characteristics, is essential for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles. The experimental protocols provided herein serve as a guide for the in-vitro characterization of tiospirone and similar compounds. Further research to quantify the functional potency of tiospirone in cAMP and β-arrestin assays would provide a more complete picture of its pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Tiospirone: An In-depth Technical Guide

Introduction

Tiospirone (also known as BMY-13,859) is an investigational atypical antipsychotic agent belonging to the azapirone chemical class.[1][2][3] It was developed and studied in the late 1980s as a potential treatment for schizophrenia.[1][4] Early clinical investigations suggested that Tiospirone possessed efficacy comparable to typical antipsychotics but with a significantly reduced risk of extrapyramidal side effects (EPS).[1][5] Despite these promising initial findings, its clinical development was ultimately discontinued, and the drug was never commercially marketed.[1][2][4]

This technical guide provides a comprehensive overview of the pharmacological profile of Tiospirone, intended for researchers, scientists, and drug development professionals. It consolidates available data on its receptor binding affinities, functional activities, and the intracellular signaling pathways it modulates. Detailed experimental methodologies for key assays used in its characterization are also presented.

Core Pharmacological Profile

Tiospirone exhibits a complex, multi-receptor binding profile, a hallmark of atypical antipsychotics.[2][3] Its mechanism of action is not tied to a single receptor but rather to a unique combination of activities at various dopamine and serotonin receptor subtypes.[1][6] The primary pharmacological activities that define Tiospirone as an atypical antipsychotic are:

-

Dopamine D2 Receptor Antagonism: Like most antipsychotics, Tiospirone blocks D2 receptors, which is believed to be critical for alleviating the positive symptoms of schizophrenia.[3]

-

Serotonin 5-HT1A Receptor Partial Agonism: This activity is thought to contribute to its anxiolytic and antidepressant effects, and critically, to mitigate the extrapyramidal side effects associated with D2 receptor blockade.[2][6][7] It may also enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.[3]

-

Serotonin 5-HT2A Receptor Inverse Agonism: High affinity and inverse agonism at 5-HT2A receptors is a key feature of atypical antipsychotics.[2][3] This action reduces the constitutive activity of these receptors and is believed to contribute to a lower risk of EPS and efficacy against negative symptoms.[2][8]

-

Serotonin 5-HT2C and 5-HT7 Receptor Inverse Agonism: Inverse agonism at these receptors may also contribute to Tiospirone's overall therapeutic profile, including potential pro-cognitive and antidepressant effects.[6][8][9]

Data Presentation: Quantitative Pharmacological Data

The pharmacological profile of Tiospirone has been quantitatively characterized through various in vitro assays. The following tables summarize its binding affinities and functional activities at key neurotransmitter receptors.

Table 1: Tiospirone Receptor Binding Affinities (Kᵢ)

This table presents the equilibrium dissociation constants (Kᵢ) of Tiospirone for various neurotransmitter receptors. The Kᵢ value is the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.[3]

| Receptor Family | Receptor Subtype | Tiospirone Kᵢ (nM) |

| Serotonin | 5-HT₁ₐ | 6.0[2][7] |

| 5-HT₂ₐ | 0.06[1][2][3] | |

| 5-HT₂꜀ | 9.73[2][3][4] | |

| 5-HT₆ | 950[2][3][4] | |

| 5-HT₇ | 0.64[2][3][4] | |

| Dopamine | D₂ | 0.5[1][2][3] |

| D₄ | 13.6[1][2][3] | |

| Adrenergic | α₁ | High Affinity (Antagonist)[2][3] |

| Muscarinic | M₁ | 630[2][4] |

| M₂ | 180[2][4] | |

| M₃ | 1290[2][4] | |

| M₄ | 480[2][4] | |

| M₅ | 3900[2][4] |

Table 2: Tiospirone Functional Activity Profile

This table summarizes the functional activity of Tiospirone at its primary receptor targets. Functional activity describes the biological response elicited by the drug upon binding to the receptor.[9]

| Receptor | Functional Activity | Implied Therapeutic Relevance |

| 5-HT₁ₐ | Partial Agonist | Reduction of EPS, anxiolytic, and antidepressant effects; improvement of negative/cognitive symptoms.[2][6][7] |

| 5-HT₂ₐ | Inverse Agonist | Reduction of EPS, improvement of negative symptoms.[2][8] |

| 5-HT₂꜀ | Inverse Agonist | Modulation of mood and cognition.[6][9] |

| 5-HT₇ | Inverse Agonist | Pro-cognitive and antidepressant effects.[6][8] |

| D₂ | Antagonist | Alleviation of positive symptoms (e.g., psychosis).[3][6] |

| D₄ | Antagonist | Potential contribution to antipsychotic effects.[6] |

| α₁-Adrenergic | Antagonist | May contribute to side effects like orthostatic hypotension.[10] |

Note: Specific EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values for Tiospirone's functional activities are not consistently available in the public domain.[2]

Signaling Pathways

Tiospirone's therapeutic and adverse effects are mediated by its modulation of distinct intracellular signaling cascades downstream of its target receptors.

Dopamine D₂ Receptor Antagonism

As a D₂ receptor antagonist, Tiospirone blocks the canonical Gαi/o-coupled signaling pathway.[2][11] This prevents the dopamine-induced inhibition of adenylyl cyclase (AC), leading to a relative increase in cyclic AMP (cAMP) levels and subsequent downstream signaling through Protein Kinase A (PKA). This blockade in the mesolimbic pathway is central to its antipsychotic effect.[6]

Serotonin 5-HT₁ₐ Receptor Partial Agonism

The 5-HT₁ₐ receptor is also coupled to Gαi/o proteins.[7] As a partial agonist, Tiospirone binds to and activates this receptor, but elicits a submaximal response compared to the full endogenous agonist, serotonin.[7][12] This leads to a moderate inhibition of adenylyl cyclase, which is thought to contribute to its therapeutic effects, particularly in mitigating EPS.[2][7]

Serotonin 5-HT₂ₐ/₂꜀ Receptor Inverse Agonism

The 5-HT₂ₐ and 5-HT₂꜀ receptors are coupled to the Gαq/11 family of G proteins.[8] Basal, or constitutive, activity of these receptors leads to the activation of Phospholipase C (PLC). As an inverse agonist, Tiospirone binds to these receptors and reduces this basal activity.[2][8] This suppresses the PLC-mediated hydrolysis of PIP₂ into the second messengers IP₃ and DAG, thereby decreasing intracellular calcium release and Protein Kinase C (PKC) activation.[8]

Experimental Protocols

The characterization of Tiospirone's pharmacological profile relies on standardized in vitro and in vivo experimental procedures.

1. In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of Tiospirone for specific neurotransmitter receptors.[1][2]

-

Methodology:

-

Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) recombinantly expressing the human target receptor of interest (e.g., Dopamine D₂ or Serotonin 5-HT₂ₐ).[1]

-

Incubation: A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂ₐ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Tiospirone).[1]

-

Equilibrium: The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while unbound radioligand passes through.[1]

-

Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.[1]

-

Data Analysis: The concentration of Tiospirone that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[1]

-

2. In Vitro Functional Assays ([³⁵S]GTPγS Binding)

-

Objective: To determine the functional activity (e.g., partial agonism) of Tiospirone at G-protein coupled receptors, such as the 5-HT₁ₐ receptor.[12]

-

Methodology:

-

Principle: This assay measures the activation of G-proteins upon receptor stimulation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[12]

-

Preparation: Membranes from cells expressing the receptor of interest (e.g., h5-HT₁ₐ) are prepared.[12]

-

Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of Tiospirone. To determine antagonist activity, a fixed concentration of a full agonist (like serotonin) is also included.

-

Termination & Separation: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of Tiospirone. The Eₘₐₓ is compared to that of a known full agonist to classify the compound as a full or partial agonist.[12]

-

3. In Vivo Animal Models (Amphetamine-Induced Hyperlocomotion)

-

Objective: To assess the potential antipsychotic activity of Tiospirone by measuring its ability to block dopamine-agonist induced hyperactivity, a model for psychosis-like behavior.[6]

-

Methodology:

-

Subjects: Rodents (typically rats or mice) are used.

-

Habituation: Animals are individually placed in an open-field activity chamber and allowed to habituate for a period (e.g., 30-60 minutes).

-

Pre-treatment: Animals are administered either vehicle or varying doses of Tiospirone (e.g., via intraperitoneal injection).[6]

-

Dopamine Agonist Challenge: After a set pre-treatment time, animals are challenged with a psychostimulant drug like amphetamine, which induces a hyperlocomotor state by increasing synaptic dopamine.[6]

-

Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period using automated activity monitoring systems with infrared beams.

-

Data Analysis: The locomotor activity of the Tiospirone-treated groups is compared to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests D₂ receptor blockade and potential antipsychotic efficacy.

-

Conclusion

Tiospirone is a multi-receptor agent whose pharmacological profile is characteristic of an atypical antipsychotic.[2] Its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors, combined with partial agonism at 5-HT₁ₐ receptors, provides a strong rationale for its observed antipsychotic efficacy with a low propensity for extrapyramidal side effects.[1][6] Although the development of Tiospirone was halted, its complex pharmacology and the insights gained from its investigation have been valuable.[1][2] It stands as an important compound in the history of antipsychotic drug development, exemplifying the shift from simple D₂ antagonists to multi-target agents designed to achieve a broader spectrum of efficacy and improved tolerability. The detailed understanding of its receptor interactions and signaling pathways continues to inform the design of novel antipsychotic drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Tiospirone - Wikipedia [en.wikipedia.org]

- 5. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological activity of the putative metabolites of the atypical antipsychotic agent tiospirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Tiospirone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiospirone hydrochloride is an atypical antipsychotic agent of the azapirone class that has been investigated for the treatment of schizophrenia.[1] Its pharmacological profile is characterized by a potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[1] This technical guide provides a comprehensive overview of the synthesis, purification, and chemical characterization of this compound. Detailed experimental protocols for its multi-step synthesis are presented, along with a summary of its key physicochemical and pharmacological properties. Furthermore, this guide includes mandatory visualizations of the synthetic workflow and the primary signaling pathways associated with its mechanism of action, designed to meet the specific requirements of researchers and professionals in the field of drug development.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 1-(1,2-benzisothiazol-3-yl)piperazine and 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. These intermediates are then coupled, followed by conversion to the hydrochloride salt.

Synthesis of Intermediate 1: 1-(1,2-benzisothiazol-3-yl)piperazine

The synthesis of this crucial intermediate is achieved through the nucleophilic substitution of 3-chloro-1,2-benzisothiazole with piperazine.

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with a significant excess of anhydrous piperazine. Molten 3-chloro-1,2-benzisothiazole is then added to the vessel.

-

Reaction Conditions: The reaction mixture is heated to approximately 125°C and maintained at this temperature for 24 hours with occasional agitation.

-

Work-up and Purification: Upon completion, the reaction mixture is allowed to cool and is then quenched with ice-water. The resulting mixture is basified with a 50% aqueous sodium hydroxide solution. The product is extracted with an organic solvent such as methylene chloride. The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield 1-(1,2-benzisothiazol-3-yl)piperazine as a solid.

Synthesis of Intermediate 2: 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

This intermediate is synthesized by the alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane.

Experimental Protocol:

-

Reaction Setup: To a solution of 8-azaspiro[4.5]decane-7,9-dione in an inert polar solvent such as dimethylformamide (DMF), an acid binder (e.g., potassium carbonate or sodium hydride) is added.

-

Addition of Alkylating Agent: A 2- to 5-fold excess of 1,4-dibromobutane is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a temperature between 10-20°C until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography.

Synthesis of Tiospirone

The final step involves the N-alkylation of 1-(1,2-benzisothiazol-3-yl)piperazine with 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.

Experimental Protocol:

-

Reaction Setup: 1-(1,2-benzisothiazol-3-yl)piperazine is dissolved in a polar aprotic solvent like acetonitrile or DMF. A base, such as potassium carbonate, is added to the solution.

-

Coupling Reaction: 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated with stirring, and the reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude Tiospirone is then purified by recrystallization from a suitable solvent like ethanol.

Formation of this compound

The free base of Tiospirone is converted to its hydrochloride salt to improve its stability and solubility.

Experimental Protocol:

-

Salt Formation: The purified Tiospirone free base is dissolved in a suitable solvent such as isopropanol.

-

Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., isopropanolic HCl) is added dropwise to the Tiospirone solution with stirring until the precipitation is complete.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Chemical Characterization of this compound

A comprehensive chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₃ClN₄O₂S | [2] |

| Molar Mass | 477.06 g/mol | [2] |

| Appearance | Off-white solid | |

| Melting Point | >218°C (decomposition) | [3] |

| Solubility | Soluble in DMSO and methanol. | |

| CAS Number | 87691-92-7 | [2] |

Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for this compound, the following sections provide predicted spectral data based on its chemical structure and data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the benzisothiazole ring system, the aliphatic protons of the butyl chain and the spiro-decanedione moiety, and the protons of the piperazine ring.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.3 | Multiplet | 4H | Aromatic protons (benzisothiazole ring) |

| ~ 3.8 - 3.5 | Multiplet | 4H | Piperazine protons adjacent to benzisothiazole |

| ~ 3.6 | Triplet | 2H | -N-CH₂ - (butyl chain) |

| ~ 2.8 - 2.4 | Multiplet | 8H | Remaining piperazine and -CH₂ -N- (butyl chain) protons |

| ~ 2.6 | Singlet | 4H | -CO-CH₂ -C-CH₂ -CO- |

| ~ 1.8 - 1.4 | Multiplet | 12H | Remaining butyl chain and spiro-cyclohexane protons |

The ¹³C NMR spectrum will show signals for the carbonyl carbons of the dione, the aromatic carbons of the benzisothiazole ring, and the various aliphatic carbons of the piperazine, butyl chain, and spiro-decanedione moieties.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 170 | C=O (dione) |

| ~ 155 - 120 | Aromatic carbons (benzisothiazole) |

| ~ 60 - 45 | Piperazine and N-CH₂ carbons |

| ~ 40 - 20 | Aliphatic carbons (butyl chain and spiro-cyclohexane) |

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1720 | Strong | C=O stretch (dione) |

| ~ 1600 | Medium | C=C stretch (aromatic) |

| ~ 1450 | Medium | C-N stretch (piperazine) |

Mass spectrometric analysis is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable method. The protonated molecule [M+H]⁺ for the free base would be observed at m/z 441.2. Fragmentation would likely involve cleavage of the butyl chain and fragmentation of the piperazine and spiro-dione rings.[4]

Elemental Analysis

| Element | Theoretical % |

| C | 60.42 |

| H | 6.97 |

| Cl | 7.43 |

| N | 11.74 |

| O | 6.70 |

| S | 6.72 |

Visualization of Workflows and Signaling Pathways

Synthetic Workflow of this compound

Caption: Synthetic workflow for this compound.

Signaling Pathways of Tiospirone

Tiospirone's antipsychotic effect is primarily attributed to its antagonist activity at Dopamine D₂ and Serotonin 5-HT₂A receptors.

Caption: Tiospirone's antagonism of the D₂ receptor signaling pathway.

Caption: Tiospirone's antagonism of the 5-HT₂A receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The presented experimental protocols offer a practical framework for the laboratory preparation of this compound. The summarized physicochemical and predicted spectroscopic data serve as a valuable reference for its identification and quality control. The visualized synthetic workflow and signaling pathways offer a clear and concise representation of the key processes involved in its creation and mechanism of action. This document is intended to be a valuable resource for researchers and professionals engaged in the study and development of novel antipsychotic agents.

References

In Vitro Binding Affinity of Tiospirone for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Tiospirone, an investigational atypical antipsychotic, at various serotonin (5-HT) receptor subtypes. Tiospirone (BMY-13,859) is an azapirone derivative that has demonstrated a complex and high-affinity interaction with multiple neurotransmitter receptors, contributing to its unique pharmacological profile.[1][2] While its development was halted, the study of its receptor binding and functional activity continues to provide valuable insights for the design of novel psychotropic agents.[1][3]

Tiospirone's Serotonin Receptor Binding Profile

Tiospirone exhibits a notable affinity for several serotonin receptor subtypes, a characteristic that distinguishes it from other azapirones, which are primarily anxiolytics.[4] This multi-receptor binding profile, particularly its potent interaction with 5-HT2A, 5-HT2C, and 5-HT7 receptors, in addition to its activity at 5-HT1A receptors, is believed to be central to its antipsychotic potential.[4][5] The binding affinities are typically determined through competitive radioligand binding assays, which quantify the concentration of Tiospirone required to displace a specific radiolabeled ligand from its receptor.[4]

Quantitative Binding Affinity Data

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.[6] The following table summarizes the reported in vitro binding affinities of Tiospirone for various human serotonin receptor subtypes.

| Receptor Subtype | Ki (nM) | Functional Activity |

| 5-HT1A | 6.0 | Partial Agonist |

| 5-HT2A | 0.06 | Inverse Agonist |

| 5-HT2C | 9.73 | Inverse Agonist |

| 5-HT6 | 950 | - |

| 5-HT7 | 0.64 | Inverse Agonist |

Data compiled from multiple sources.[1][3]

Experimental Protocols: Radioligand Binding Assay

The determination of Tiospirone's binding affinity (Ki) for serotonin receptors is primarily achieved through in vitro competitive radioligand binding assays.[4][7] This technique measures the ability of Tiospirone to displace a known high-affinity radioligand from a specific receptor.[4]

Objective

To determine the inhibitory constant (Ki) of a test compound (Tiospirone) at a specific serotonin receptor subtype.[4]

Materials

-

Receptor Source: Homogenates of brain tissue from animal models or cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest.[4][7]

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).[4][5]

-

Test Compound: Tiospirone at various concentrations.[5]

-

Non-specific Binding Control: A high concentration of an unlabeled selective ligand for the target receptor to determine the amount of non-specific binding of the radioligand.[7]

-

Incubation Buffer: A buffer solution with a specific pH and ionic strength to maintain the integrity of the receptors and facilitate binding (e.g., 50 mM Tris-HCl).[7][8]

-

Glass Fiber Filters: To separate bound from unbound radioligand via rapid filtration.[5]

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.[5]

Generalized Procedure

-

Incubation: Cell membranes expressing the target receptor are incubated in the presence of a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (Tiospirone).[5]

-

Equilibrium: The mixture is incubated for a specific duration and at a controlled temperature to allow the binding reaction to reach equilibrium.[5]

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[5]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[5]

-

Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[1][7]

-

Data Analysis: The concentration of Tiospirone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4]

Serotonin Receptor Signaling Pathways

Tiospirone's functional activity as a partial agonist, inverse agonist, or antagonist at different serotonin receptors initiates distinct intracellular signaling cascades.[1]

5-HT1A Receptor Signaling

Tiospirone acts as a partial agonist at 5-HT1A receptors.[5] These receptors are coupled to inhibitory G-proteins (Gi/o).[4] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[4][6]

5-HT2A and 5-HT2C Receptor Signaling

Tiospirone is an inverse agonist at 5-HT2A and 5-HT2C receptors, meaning it reduces the basal, constitutive activity of these receptors in addition to blocking the effects of agonists.[1][3] Both receptor subtypes primarily couple to the Gq/11 family of G-proteins.[3][9] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[3] Tiospirone's inverse agonism suppresses this cascade.[3]

5-HT7 Receptor Signaling

Similar to its action at 5-HT2 receptors, Tiospirone is an inverse agonist at the 5-HT7 receptor.[3] This receptor is primarily coupled to the Gs family of G-proteins.[3] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3] As an inverse agonist, Tiospirone reduces the basal activity of this pathway, resulting in decreased cAMP production.[3]

Conclusion

Tiospirone is a multi-receptor atypical antipsychotic agent with a complex pharmacodynamic profile.[1] Its high affinity and varied functional activities at multiple serotonin receptor subtypes, including partial agonism at 5-HT1A receptors and inverse agonism at 5-HT2A, 5-HT2C, and 5-HT7 receptors, are key to its potential therapeutic effects.[1][3] The detailed characterization of its in vitro binding affinities and the elucidation of its downstream signaling pathways, as outlined in this guide, are crucial for understanding its mechanism of action and for guiding the development of next-generation therapeutics for psychiatric disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Tiospirone - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Tiospirone: A Preclinical Technical Guide for Schizophrenia Research

Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of neuropsychopharmacology and schizophrenia treatment.

Abstract: Tiospirone (BMY-13,859) is an investigational atypical antipsychotic of the azapirone class that underwent preclinical and early clinical evaluation for schizophrenia in the late 1980s.[1] Although its development was discontinued, Tiospirone's unique multi-receptor binding profile makes it a valuable compound for research.[2][3] It demonstrated a preclinical profile characteristic of atypical antipsychotics, including potent dopamine D2 and serotonin 5-HT2A receptor antagonism, combined with 5-HT1A partial agonism.[2][4] This profile suggested a potential for efficacy against the positive, negative, and cognitive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[1][5] This technical guide provides a comprehensive overview of the preclinical data on Tiospirone, consolidating quantitative binding data, detailing experimental protocols, and visualizing key mechanisms of action to serve as a resource for ongoing schizophrenia research.

Pharmacological Profile and Mechanism of Action

Tiospirone exhibits a complex, multi-target receptor binding profile, a hallmark of atypical antipsychotic agents.[2][6] Its therapeutic potential is primarily attributed to a combination of effects on dopamine and serotonin systems.[3]

-

Dopamine D2 Receptor Antagonism: Like all effective antipsychotics, Tiospirone is a potent antagonist at dopamine D2 receptors.[3][5] This action in the mesolimbic pathway is believed to be crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

-

Serotonin 5-HT2A Receptor Inverse Agonism: Tiospirone shows very high affinity for 5-HT2A receptors, where it acts as an inverse agonist.[1][6] This property is strongly associated with the "atypical" profile, contributing to a lower risk of EPS and potentially enhancing dopamine release in the prefrontal cortex, which may help alleviate negative and cognitive symptoms.[2][3]

-

Serotonin 5-HT1A Receptor Partial Agonism: As an azapirone, Tiospirone is a partial agonist at 5-HT1A autoreceptors.[4][7] This mechanism is thought to contribute to anxiolytic and antidepressant effects, further reduce the risk of motor side effects, and potentially improve negative and cognitive symptoms.[2][3]

-

Other Receptor Interactions: The compound also acts as an inverse agonist at 5-HT2C and 5-HT7 receptors and an antagonist at D4 and α1-adrenergic receptors, which may contribute to its overall therapeutic and side-effect profile.[1][2] Its low affinity for muscarinic receptors suggested a reduced likelihood of anticholinergic side effects.[6]

Data Presentation: Quantitative Receptor Binding Affinities

The following tables summarize the in vitro receptor binding affinities (Ki values) of Tiospirone. Lower Ki values indicate higher binding affinity.

Table 1: Tiospirone Binding Affinities for Key Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Proposed Therapeutic Relevance in Schizophrenia |

|---|---|---|---|

| Dopamine D2 | 0.5[1][3][7][8] | Antagonist[7] | Reduction of positive symptoms[3] |

| Dopamine D4 | 13.6[1][3][8] | Antagonist[7] | Potential contribution to antipsychotic effects[3] |

| Serotonin 5-HT1A | 6.0[6] | Partial Agonist[3][7] | Improvement of negative/cognitive symptoms; reduction of EPS[3] |

| Serotonin 5-HT2A | 0.06[1][3][7][8] | Inverse Agonist[1][7] | Reduction of EPS; potential improvement in negative/cognitive symptoms[2][3] |

| Serotonin 5-HT2C | 9.73[3][7][8] | Inverse Agonist[1][7] | Modulation of mood and cognition[3] |

| Serotonin 5-HT7 | 0.64[3][7][8] | Inverse Agonist[1][7] | Potential pro-cognitive and antidepressant effects[3] |

| α1-Adrenergic | High Affinity[6] | Antagonist[1][6] | Contributes to side effects like orthostatic hypotension[5] |

Table 2: Tiospirone Binding Affinities for Other Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin 5-HT6 | 950[6][8] |

| Muscarinic M1 | 630[6][8] |

| Muscarinic M2 | 180[6][8] |

| Muscarinic M3 | 1290[6][8] |

| Muscarinic M4 | 480[6][8] |

| Muscarinic M5 | 3900[6][8] |

Signaling Pathways and Visualization

Tiospirone's therapeutic effects are mediated by its modulation of distinct intracellular signaling cascades downstream of key G-protein coupled receptors (GPCRs).

Dopamine D2 Receptor Antagonism

As a D2 antagonist, Tiospirone blocks the canonical Gαi/o-coupled signaling pathway. This prevents dopamine from inhibiting adenylyl cyclase, thereby normalizing the production of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). This action in the mesolimbic pathway is central to its antipsychotic effect on positive symptoms.[6]

Serotonin 5-HT1A Receptor Partial Agonism

Tiospirone's partial agonism at Gαi/o-coupled 5-HT1A receptors results in a submaximal inhibition of adenylyl cyclase.[7] This is thought to modulate downstream pathways like MAPK/ERK, contributing to its anxiolytic effects and its ability to mitigate the EPS associated with strong D2 antagonism.[3][7]

Serotonin 5-HT2A Receptor Inverse Agonism

As an inverse agonist at Gαq/11-coupled 5-HT2A receptors, Tiospirone reduces the receptor's constitutive activity.[6] This decreases the activation of Phospholipase C (PLC), leading to reduced production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium release and Protein Kinase C (PKC) activation is thought to contribute to the low incidence of EPS.[6]

Preclinical Safety and Tolerability Profile

A key feature of atypical antipsychotics is a reduced liability for EPS. Preclinical models are essential for assessing this risk.

Catalepsy Induction in Rats

The catalepsy bar test is a standard in vivo model used to assess motor side effects indicative of EPS. Studies in Sprague-Dawley rats showed that Tiospirone induces akinesia and catalepsy at higher doses.[9]

Table 3: Effects of Tiospirone on Motor Behavior in Rats

| Dose (µmol/kg, s.c.) | Observed Effect | Behavioral Test |

|---|---|---|

| 0.3 | Akinesia | Catalepsy Test / Food-Reinforced Behavior[9] |

| 1.0 | Catalepsy | Catalepsy Test / Food-Reinforced Behavior[9][10] |

These findings help establish a therapeutic window, suggesting that antipsychotic effects may be achievable at doses below those that cause significant motor impairment.[10]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a generalized method to determine the binding affinity (Ki) of Tiospirone for a target receptor.[1][6]

Objective: To quantify the affinity of Tiospirone for a specific neurotransmitter receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A), or appropriate animal brain tissue homogenates (e.g., rat striatum).[7]

-

Radioligand: A high-affinity, receptor-selective radiolabeled ligand (e.g., [³H]spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).[4][7]

-

Test Compound: Tiospirone, dissolved and serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled drug known to bind to the target receptor (e.g., Mianserin for 5-HT2A).[4]

-

Assay Buffer: Tris-HCl or similar, with appropriate ions.

-

Instrumentation: Scintillation counter, rapid filtration apparatus.

Procedure:

-

Preparation: Aliquots of the receptor membrane preparation are added to assay tubes.

-

Incubation: The membranes are incubated with the radioligand and varying concentrations of Tiospirone. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.[11]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Filters are washed immediately with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[1]

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Tiospirone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][6]

In Vitro Functional Assays

Functional assays measure the biological response elicited by a drug upon receptor binding.[6]

A. D2 Receptor Functional Assay (cAMP Inhibition) [4]

-

Principle: Measures Tiospirone's ability to block a D2 agonist (e.g., dopamine) from inhibiting adenylyl cyclase and subsequent cAMP production in cells expressing the Gi-coupled D2 receptor.

-

Method:

-

Plate cells stably expressing the human D2 receptor.

-

Pre-treat cells with varying concentrations of Tiospirone.

-

Stimulate the cells with a fixed concentration of a D2 agonist in the presence of a phosphodiesterase inhibitor.

-

Lyse the cells and measure intracellular cAMP levels using a suitable method (e.g., HTRF, ELISA).

-

Data is analyzed to determine the IC₅₀ value for Tiospirone's blockade of the agonist response.

-

B. 5-HT2A Receptor Functional Assay (Calcium Mobilization) [4]

-

Principle: Measures Tiospirone's ability to block a 5-HT2A agonist (e.g., serotonin) from increasing intracellular calcium in cells expressing the Gq-coupled 5-HT2A receptor.

-

Method:

-

Load cells stably expressing the human 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-treat cells with varying concentrations of Tiospirone.

-

Stimulate the cells with a fixed concentration of serotonin.

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a plate reader.

-

Data is analyzed to determine the IC₅₀ value for Tiospirone's blockade of the agonist response.

-

In Vivo Catalepsy Bar Test[10]

-

Objective: To assess the propensity of Tiospirone to induce catalepsy, a behavioral state in rodents considered analogous to EPS in humans.

-

Apparatus: A horizontal bar raised approximately 9-10 cm from the surface.

-

Procedure:

-

Administer Tiospirone (e.g., 1.0 µmol/kg, s.c.) or vehicle to rats.

-

At set time points post-injection (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the horizontal bar.

-

Start a stopwatch and measure the latency to remove both forepaws from the bar.

-

A cut-off time (e.g., 180 seconds) is typically used. If the rat remains in the position for the cut-off time, it is considered cataleptic.

-

-

Data Analysis: Compare the latency to descend between the Tiospirone-treated and vehicle-treated groups.

Conclusion

The preclinical data for Tiospirone reveal a compound with a multi-receptor profile that was advanced for its time and is characteristic of modern atypical antipsychotics. Its potent D2 and 5-HT2A antagonism, combined with 5-HT1A partial agonism, provided a strong rationale for its investigation as a treatment for schizophrenia with an improved safety profile.[1][2] Although development was halted, the extensive characterization of its receptor binding profile and its effects in preclinical models of efficacy and side effects provide a valuable dataset.[8] For researchers and drug development professionals, the story of Tiospirone remains relevant, underscoring the foundational principles of multi-target engagement that continue to guide the development of novel therapeutics for schizophrenia.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Tiospirone - Wikipedia [en.wikipedia.org]

- 9. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Tiospirone (BMY-13859): A Comprehensive Technical Guide on its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiospirone (BMY-13859) is an investigational atypical antipsychotic of the azapirone class, developed in the late 1980s for the treatment of schizophrenia.[1][2][3] It demonstrated a promising pharmacological profile, characterized by a multi-receptor binding affinity, including partial agonism at serotonin 5-HT1A receptors, inverse agonism at 5-HT2A receptors, and antagonism at dopamine D2 receptors.[1][4] Early clinical evaluation suggested efficacy comparable to typical antipsychotics but with a significantly lower risk of extrapyramidal side effects (EPS).[3][5] Despite these encouraging initial findings, the development of Tiospirone was ultimately discontinued, and it was never commercially marketed.[1][2] This technical guide provides an in-depth overview of the discovery, developmental history, pharmacology, and clinical evaluation of Tiospirone, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Discovery and Developmental History

Tiospirone emerged from research programs in the 1980s aimed at discovering novel antipsychotic agents with an improved side-effect profile compared to the then-standard typical antipsychotics.[2] As a member of the azapirone chemical class, Tiospirone represented a departure from the phenothiazine and butyrophenone structures that dominated the antipsychotic landscape.[2][6] The rationale for its development was rooted in the growing understanding of the role of the serotonin system, in addition to the dopamine system, in the pathophysiology of schizophrenia.[7]

Initial preclinical studies revealed a unique receptor binding profile that suggested the potential for antipsychotic efficacy with a reduced liability for motor side effects.[8] This led to its advancement into clinical trials in the late 1980s.[9] A notable single-blind, dose-ranging study in patients with schizophrenia showed significant improvements in psychiatric rating scales and a favorable safety profile, particularly the absence of EPS.[9][10] However, for reasons that are not extensively detailed in publicly available literature, the clinical development of Tiospirone was halted.[1][5] Subsequently, another azapirone derivative, perospirone, which was found to be more potent and selective, was developed and eventually commercialized.[5][6]

Chemical Properties and Synthesis

Tiospirone is a synthetic organic compound with the following chemical identity:

| Identifier | Value |

| IUPAC Name | 8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |

| Chemical Formula | C24H32N4O2S |

| Molar Mass | 440.61 g/mol |

| CAS Number | 87691-91-6 |

| Developmental Code | BMY-13859 |

The synthesis of Tiospirone, as first described by Yevich et al. in 1986, involves the coupling of a key piperazine intermediate with an azaspirodecanedione side chain.[3]

Figure 1: Generalized workflow for the synthesis of Tiospirone.

Pharmacology and Mechanism of Action

Tiospirone exhibits a complex, multi-receptor binding profile, which is a hallmark of atypical antipsychotics.[2][4] Its mechanism of action is believed to be a result of its combined effects on dopamine and serotonin receptor systems.[8]

Receptor Binding Profile

The in vitro receptor binding affinities of Tiospirone have been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine Receptors | ||

| D2 | 0.5 | Antagonist |

| D4 | 13.6 | Antagonist |

| Serotonin Receptors | ||

| 5-HT1A | 6.0 | Partial Agonist |

| 5-HT2A | 0.06 | Inverse Agonist |

| 5-HT2C | 9.73 | Inverse Agonist |

| 5-HT7 | 0.64 | Inverse Agonist |

| 5-HT6 | 950 | - |

| Adrenergic Receptors | ||

| α1 | High Affinity (Ki not specified) | Antagonist |

| Muscarinic Receptors | ||

| M1 | 630 | - |

| M2 | 180 | - |

| M3 | 1290 | - |

| M4 | 480 | - |

| M5 | 3900 | - |

Data compiled from multiple sources.[2][4][5][6]

Pharmacodynamics

Tiospirone's pharmacodynamic profile is characterized by a combination of antagonist, inverse agonist, and partial agonist activities at various receptors:

-

Dopamine D2 Receptor Antagonism: Like typical antipsychotics, Tiospirone's antagonism of D2 receptors in the mesolimbic pathway is thought to be central to its efficacy against the positive symptoms of schizophrenia.[4][8]

-

Serotonin 5-HT2A Receptor Inverse Agonism: High affinity and inverse agonist activity at 5-HT2A receptors is a key feature of many atypical antipsychotics. This action is believed to contribute to a lower incidence of EPS and potential efficacy against negative symptoms.[1][4]

-

Serotonin 5-HT1A Receptor Partial Agonism: Partial agonism at 5-HT1A receptors may contribute to anxiolytic and antidepressant effects, as well as further mitigating the risk of EPS.[4][11]

Signaling Pathways

The functional activities of Tiospirone at its primary targets initiate distinct intracellular signaling cascades.

Figure 2: Tiospirone's antagonistic action on the D2 receptor signaling pathway.

Figure 3: Tiospirone's inverse agonist action on the 5-HT2A receptor signaling pathway.

Preclinical and Clinical Development

Preclinical Studies

Preclinical evaluation of Tiospirone was conducted in various animal models to assess its antipsychotic potential and side-effect profile. These models are designed to mimic certain aspects of schizophrenia, such as positive and negative symptoms, and to predict extrapyramidal side effects.

Commonly Used Preclinical Models for Antipsychotics:

-

Conditioned Avoidance Response: This model assesses the ability of a drug to suppress a learned avoidance behavior without causing sedation, which is predictive of antipsychotic efficacy.

-

Amphetamine- or Apomorphine-Induced Stereotypy: Antagonism of dopamine agonist-induced stereotyped behaviors in rodents is a classic screening method for D2 receptor blockade.

-

Catalepsy Induction: The propensity of a drug to induce catalepsy (a state of immobility) in rodents is used to predict the likelihood of extrapyramidal side effects. Tiospirone was noted for its low propensity to induce catalepsy.

Clinical Trials

The clinical development program for Tiospirone was limited, with the most cited study being a single-blind, dose-ranging trial conducted by Moore et al. in 1987.[9][10]

Summary of Tiospirone Clinical Trial (Moore et al., 1987):

| Parameter | Description |

| Study Design | Single-blind, dose-ranging |

| Patient Population | 14 male patients with a diagnosis of schizophrenia |

| Treatment Duration | 28 days, following a 1-2 week placebo washout period |

| Primary Efficacy Measures | Global Assessment Scale (GAS), Nurses' Observation Scale for Inpatient Evaluation (NOSIE), Brief Psychiatric Rating Scale (BPRS) |

| Efficacy Outcomes | "Significant improvement" reported in GAS, NOSIE, and BPRS scores.[9][10] Specific quantitative data (e.g., mean change from baseline, p-values) are not available in the published literature.[11] |

| Safety and Tolerability | No serious adverse effects were reported.[9][10] Notably, there was an absence of extrapyramidal symptoms, even in patients with a history of EPS on other neuroleptics.[9][10] |

Due to the discontinuation of its development, no large-scale, double-blind, placebo-controlled trials were conducted, which are the current standard for establishing the efficacy and safety of new drugs.[1][11]

Pharmacokinetics and Metabolism

Studies in humans have shown that Tiospirone is extensively metabolized following oral administration. The primary metabolic pathways include N-dealkylation of the butyl side chain and hydroxylation of the azaspirodecanedione ring.[4] A significant metabolite, 6-hydroxytiospirone, has been identified and is suggested to have potent antipsychotic potential with a low liability for EPS.[4]

| Pharmacokinetic Parameter | Value |

| Metabolism | Hepatic |

| Elimination Half-life | ~1.4 hours |

| Excretion | Urine |

Data compiled from available sources.[6]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a generalized procedure for determining the in vitro binding affinity of a test compound like Tiospirone to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor.

Materials:

-

Receptor Source: Cell membranes expressing the target receptor (e.g., recombinant human D2 or 5-HT2A receptors).

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).

-

Test Compound: Tiospirone at various concentrations.

-

Incubation Buffer, Wash Buffer, Glass Fiber Filters, Scintillation Counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from unbound radioligand by rapid filtration through glass fiber filters.

-

Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Figure 4: A generalized workflow for in vitro receptor binding assays.

Clinical Trial Protocol (General Outline for an Antipsychotic)

A typical clinical trial to evaluate the efficacy of an antipsychotic in schizophrenia would include the following elements:

-

Title: A Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of [Antipsychotic Drug] in Patients with an Acute Exacerbation of Schizophrenia.

-

Objectives: To assess the efficacy of the investigational drug compared to placebo and/or an active comparator in reducing the symptoms of schizophrenia. To evaluate the safety and tolerability of the investigational drug.

-

Study Population: Patients meeting the diagnostic criteria for schizophrenia (e.g., DSM-5), experiencing an acute episode.

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group design.

-

Treatment: A fixed or flexible dose of the investigational drug, placebo, and often an active comparator, administered for a specified duration (e.g., 6 weeks).

-

Efficacy Assessments: Standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression (CGI) scale.

-

Safety Assessments: Monitoring of adverse events, vital signs, weight, laboratory parameters (including metabolic profiles), and assessments for movement disorders (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale).

Conclusion

Tiospirone (BMY-13859) represents an important chapter in the history of antipsychotic drug development. Its multi-receptor targeting strategy, particularly the combination of D2 antagonism and 5-HT2A/5-HT1A modulation, foreshadowed the pharmacological profiles of many successful second and third-generation antipsychotics. While its clinical development was ultimately halted, the preclinical and early clinical data for Tiospirone highlighted the potential to achieve antipsychotic efficacy with a significantly improved safety profile, especially concerning extrapyramidal symptoms. For researchers and drug development professionals, the story of Tiospirone serves as a valuable case study in the evolution of antipsychotic pharmacology and underscores the ongoing importance of multi-target approaches in the quest for safer and more effective treatments for schizophrenia.[9][11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Pharmacodynamics of Tiospirone: A Technical Guide to its Interaction with Neurotransmitter Systems

Introduction

Tiospirone (BMY-13,859) is an investigational atypical antipsychotic agent belonging to the azapirone chemical class.[1][2][3] Though its development was halted and it was never commercially marketed, Tiospirone's unique and complex pharmacodynamic profile continues to be of significant interest to researchers and drug development professionals.[1][2][4] It was investigated for the treatment of schizophrenia and demonstrated clinical efficacy comparable to typical antipsychotics but with a more favorable side-effect profile, particularly a lower propensity for extrapyramidal symptoms (EPS).[1][2][5] This guide provides a comprehensive technical overview of Tiospirone's pharmacodynamics, focusing on its multi-receptor binding profile, functional activity at key neurotransmitter systems, and the experimental methodologies used to elucidate these properties.

Quantitative Receptor Binding Profile

Tiospirone's interaction with a wide array of neurotransmitter receptors has been quantified through in vitro radioligand binding assays. These assays determine the equilibrium dissociation constant (Ki), a measure of binding affinity where a lower Ki value indicates a higher affinity.[6][7] Tiospirone exhibits high affinity for several serotonin and dopamine receptor subtypes, a characteristic of atypical antipsychotics.[1][4]

The following tables summarize the Ki values for Tiospirone at various receptors. It is important to note that variations in Ki values across different studies can occur due to differences in experimental conditions, such as the radioligand used, tissue source, and assay buffer composition.[8]

Table 1: Tiospirone Binding Affinities for Serotonin (5-HT) Receptors

| Receptor | Ki (nM) | Functional Activity |

| 5-HT1A | 6.0[1] | Partial Agonist[6][8] |

| 5-HT2A | 0.06[1][6] | Inverse Agonist[1][6] |

| 5-HT2C | 9.73[1] | Inverse Agonist[1][6] |

| 5-HT6 | 950[1] | - |

| 5-HT7 | 0.64[1] | Inverse Agonist[1][6] |

Table 2: Tiospirone Binding Affinities for Dopamine (D) Receptors

| Receptor | Ki (nM) | Functional Activity |

| D2 | 0.5[1][6] | Antagonist[1][6] |

| D4 | 13.6[1] | Antagonist[1][2] |

Table 3: Tiospirone Binding Affinities for Adrenergic and Muscarinic Receptors

| Receptor | Ki (nM) | Functional Activity |

| α1-Adrenergic | High Affinity[1] | Antagonist[1][2] |

| M1 | 630[1] | - |

| M2 | 180[1] | - |

| M3 | 1290[1] | - |

| M4 | 480[1] | - |

| M5 | 3900[1] | - |

Interaction with Key Neurotransmitter Systems and Signaling Pathways

Tiospirone's therapeutic potential is rooted in its distinct functional activities at multiple G-protein coupled receptors (GPCRs), primarily within the dopaminergic and serotonergic systems.

Dopamine D2 Receptor Antagonism

Like other antipsychotics, Tiospirone's ability to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions) is attributed to its antagonist activity at dopamine D2 receptors.[3] D2 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, Tiospirone prevents this inhibition, thereby modulating downstream signaling cascades in pathways like the mesolimbic dopamine pathway.[3][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Structural Ballet of a Potential Antipsychotic: An In-depth Technical Guide to the Structure-Activity Relationship of Tiospirone and Its Derivatives

For Immediate Release

Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of Tiospirone and its derivatives. Tiospirone, an azapirone derivative, has been a subject of significant interest for its potential as an atypical antipsychotic agent. This document delves into the core molecular features governing its pharmacological activity, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction: The Promise of Tiospirone

Tiospirone (BMY-13,859) is an atypical antipsychotic agent that has demonstrated a pharmacological profile characterized by a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor partial agonism, with additional activity at 5-HT2A receptors.[1][2] This multi-target engagement is believed to be responsible for its potential efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[1]

The core structure of Tiospirone can be dissected into three key moieties:

-

Aromatic Headgroup: A 1,2-benzisothiazol-3-yl)piperazine unit.

-

Alkyl Linker: A four-carbon (butyl) chain.

-

Terminal Tail: An 8-azaspiro[4.5]decane-7,9-dione moiety.

This guide will explore how modifications to each of these structural components influence the binding affinity and functional activity of Tiospirone derivatives at key physiological targets.